molecular formula C8H9NO5 B8301735 2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid

2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid

Cat. No.: B8301735
M. Wt: 199.16 g/mol
InChI Key: XHBZYLUDOIQPFQ-UHFFFAOYSA-N
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Description

2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid is a useful research compound. Its molecular formula is C8H9NO5 and its molecular weight is 199.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H9NO5/c9-8(7(13)14)1-2(10)3-4(5(3)8)6(11)12/h3-5H,1,9H2,(H,11,12)(H,13,14)

InChI Key

XHBZYLUDOIQPFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2C(C2C1(C(=O)O)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1S*, 2S*, 4S*, 5R*, 6R*)-Ethyl 2-(3'-benzyl-5'-spirohydantoin)-4-hydroxybicyclo[3.1.0]hexane-6-carboxylate. To a stirred solution of the product of Example 1, step (c) (14.5 g, 78.7 mmol) in EtOH/H2O (2:1) (150 mL total volume) was added NH2CO2NH4 (18.42 g, 236 mmol) then KCN (7.68 g, 118 mmol). Upon complete addition, the reaction mixture was warmed at 40° C. for 2 days. The reaction mixture was concentrated in vacuo, partitioned with EtOAc/1N HCl, and brine. The mixture of hydantoins was extracted with EtOAc, dried over MgSO4, and concentrated. The crude hydantoins were reconstituted in DMF (50 mL) and stirred at room temperature as NaHCO3 (16.85 g, 200 mmol) and then benzyl bromide (12.6 g, 73.5 mmol) were consecutively added. The reaction mixture was warmed at 100° C. overnight. The reaction mixture was diluted with EtOAc and partitioned with 0.5N HCl. The hydantoins were extracted with EtOAC, washed with H2O then brine, dried over MgSO4, and purified via HPLC (hexanes/EtOAc) to afford 5.14 g (19%, 14.9 mmol) of the title compound. FDMS: M+ =344. Anal. calcd. for C18H20N2O5 : C, 62.78; H, 5.85; N, 8.13. Found: C, 62.97; H, 5.97; N, 8.06.
[Compound]
Name
Ethyl 2-(3'-benzyl-5'-spirohydantoin)-4-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
EtOH H2O
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.68 g
Type
reactant
Reaction Step Three
Quantity
16.85 g
Type
reactant
Reaction Step Four
Quantity
12.6 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
19%

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